N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide
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Overview
Description
N-(1,3-benzothiazol-5-yl)-3-(4-chlorobenzenesulfonyl)propanamide is a useful research compound. Its molecular formula is C16H13ClN2O3S2 and its molecular weight is 380.86. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antiproliferative Activities
Compounds with structural similarities to N-(benzo[d]thiazol-5-yl)-3-((4-chlorophenyl)sulfonyl)propanamide have demonstrated promising broad-spectrum antitumor activity against multiple tumor cell lines, indicating their potential as anticancer agents. For instance, certain indeno[1,2-c]pyrazolines substituted with benzenesulfonamide and sulfonylurea pharmacophores showed significant antitumor properties in vitro (Rostom, 2006). Similarly, novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives have displayed potent antiproliferative activities against various human cancer cell lines, highlighting the role of the thiazolidine moiety in enhancing anticancer efficacy (Chandrappa et al., 2008).
Antiviral Activities
Sulfonamide derivatives, including those featuring a thiadiazole ring, have shown some level of anti-tobacco mosaic virus activity, underscoring their potential in antiviral research (Chen et al., 2010).
Anticonvulsant Properties
Research into heterocyclic compounds containing a sulfonamide thiazole moiety has revealed anticonvulsant activities, with several compounds offering protection against convulsions induced in experimental models (Farag et al., 2012).
Potential Alzheimer's Disease Treatments
Derivatives synthesized for Alzheimer's disease treatment, such as those incorporating piperidinyl-oxadiazole and sulfanyl propanamide structures, have been evaluated for their inhibitory activity against the acetylcholinesterase enzyme, with some compounds exhibiting promising results (Rehman et al., 2018).
Antidiabetic Potential
Fluorinated pyrazoles and benzenesulfonylurea derivatives prepared as potential hypoglycemic agents have shown significant antidiabetic activity, indicating the therapeutic potential of these compounds in diabetes management (Faidallah et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-3-(4-chlorophenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c17-11-1-4-13(5-2-11)24(21,22)8-7-16(20)19-12-3-6-15-14(9-12)18-10-23-15/h1-6,9-10H,7-8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYRHULUBGDQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=CC3=C(C=C2)SC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.